molecular formula C9H6ClN3O B11894257 (6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride

Cat. No.: B11894257
M. Wt: 207.61 g/mol
InChI Key: BFWWQDJKTZJVEZ-UKTHLTGXSA-N
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Description

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride is a chemical compound with a unique structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride typically involves the reaction of quinoxaline derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as quinoxaline N-oxides and quinoxaline carboximidoyl chlorides. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride

InChI

InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H/b13-9+

InChI Key

BFWWQDJKTZJVEZ-UKTHLTGXSA-N

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C(=N\O)/Cl

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=NO)Cl

Origin of Product

United States

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